5-苯基-4H-1,2,4-三唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

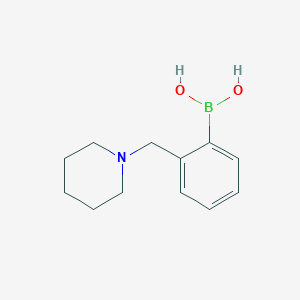

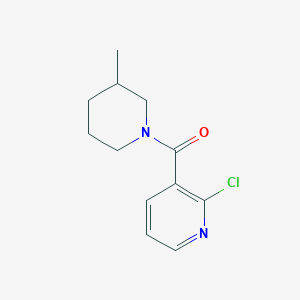

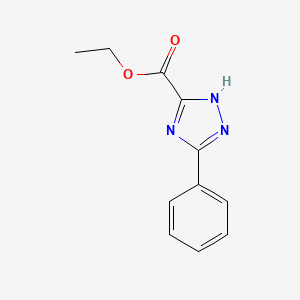

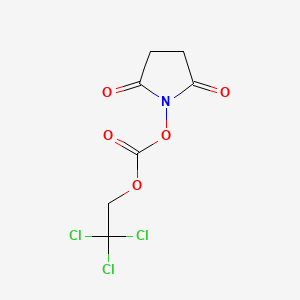

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is present in many compounds with diverse biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a term used to describe a variety of efficient and reliable chemical reactions. One such method for synthesizing triazole derivatives is the reaction of ethyl diazoacetate with aryl imines in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to yield fully substituted 1,2,3-triazoles with good to high chemical yields . This base-mediated reaction is tolerant of various substituents on the phenyl imines and can be used with different diazo compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, quantum chemical calculations and spectral techniques have been employed to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of related triazole compounds . Density functional theory (DFT) calculations can be used to predict the optimized geometry, which often correlates well with the crystal structure obtained from X-ray diffraction analysis .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For example, the presence of a carboxyl group in the triazole structure allows for further functionalization and transformation into other functional groups . Additionally, triazole compounds can participate in photochemical reactions, such as photoarylation and photoisomerization, which can lead to the synthesis of novel compounds with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of substituents on the triazole ring can affect the compound's solubility, melting point, and crystalline structure . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations to gain insights into the reactivity and potential biological activities of the compounds . Additionally, the photophysical properties, such as absorption and fluorescence, can be studied to explore the potential use of triazole derivatives as sensitizers in photo-oxidation reactions .

科学研究应用

合成和化学性质

5-苯基-4H-1,2,4-三唑-3-羧酸乙酯是有机合成中用途广泛的构建模块。例如,Ghozlan 等人 (2014) 证明了其在通过重氮化和偶联反应创建吡唑并[5,1-c]三嗪和吡唑并[5,1-c]-1,2,4-三唑中的效用,阐明了该化合物在合成复杂杂环结构中的作用 (Ghozlan 等人,2014)。类似地,Ezema 等人 (2015) 通过 Dimroth 重排合成了一种三环化合物,突出了利用这种化合物获得新型杂环骨架的另一种方法 (Ezema 等人,2015).

生物活性

在生物学方面,Šermukšnytė 等人 (2022) 探索了 1,2,4-三唑-3-基硫代乙酰肼衍生物对各种癌细胞系的细胞毒性,确定了具有有效活性的化合物,特别是对黑色素瘤。这项研究强调了 5-苯基-4H-1,2,4-三唑-3-羧酸乙酯衍生物作为癌症治疗先导物的潜力 (Šermukšnytė 等人,2022).

抗氧化活性

此外,Tumosienė 等人 (2014) 合成了 3-[2-[(4-甲苯基)氨基]乙基]-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-硫酮的新型 S-取代衍生物并评估了它们的抗氧化活性。一种衍生物表现出优异的抗氧化活性,表明具有治疗应用的潜力 (Tumosienė 等人,2014).

结构和光谱研究

最后,Li 等人 (2019) 研究了该化合物与蛋白质的相互作用,他们研究了一种新型三唑衍生物与球状蛋白质的结构性质和相互作用,揭示了其对蛋白质构象的影响,并提供了对潜在生物医学应用的见解 (Li 等人,2019).

作用机制

Target of Action

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, also known as ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses, inflammation, and apoptosis .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . This results in anti-neuroinflammatory effects .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to significantly inhibit NO and TNF-α production in lipopolysaccharide (LPS)-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound can potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action, efficacy, and stability of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate can be influenced by various environmental factors. For instance, the use of diphenyl ether as the solvent has been shown to improve the outcome of the cyclization reaction of a key intermediate, leading to higher yields of the compound . .

属性

IUPAC Name |

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPREIBEFAUPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404380 |

Source

|

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31197-17-8 |

Source

|

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)